molecular formula C9H12BrO3P B092668 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene CAS No. 17211-08-4

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene

Cat. No.: B092668
CAS No.: 17211-08-4
M. Wt: 279.07 g/mol
InChI Key: UGQVUWCKOLSYSZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene is a valuable benzylphosphonate ester compound serving as a versatile intermediate in advanced organic and organometallic synthesis. Its molecular structure, which incorporates both an aromatic bromine and a diethyl phosphonate group, allows it to participate in multiple types of key chemical transformations. The bromophenyl moiety makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, to form biaryl systems. Concurrently, the phosphonate group can be utilized in Horner-Wadsworth-Emmons reactions to generate substituted alkenes or can be hydrolyzed to the corresponding phosphonic acid for further functionalization. This dual reactivity makes it a crucial building block in pharmaceutical research for constructing active pharmaceutical ingredient (API) skeletons, in materials science for creating organic ligands for metal-organic frameworks (MOFs), and in the development of novel catalysts. As with all reagents of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(dimethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVUWCKOLSYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378692
Record name Dimethyl [(4-bromophenyl)methyl]phosphonate
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Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17211-08-4
Record name Dimethyl [(4-bromophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl [(4-bromophenyl)methyl]phosphonate
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Biological Activity

1-Bromo-4-(dimethoxyphosphorylmethyl)benzene is a compound that exhibits unique biological properties due to its structural characteristics. This article explores its biological activity, mechanisms of action, potential applications in pharmacology, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H13BrO4P
  • Molecular Weight: 303.09 g/mol
  • CAS Number: 24856-58-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The dimethoxyphosphoryl group enhances its reactivity, allowing it to participate in phosphorylation processes that can modulate enzyme activities and signal transduction pathways.

Target Interactions

  • Proteins: The compound may form covalent bonds with specific amino acid residues, influencing protein function.
  • Nucleic Acids: Potential interactions with DNA and RNA could affect gene expression and replication processes.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
  • Antitumor Potential : In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of phosphatases, which play crucial roles in cellular signaling.

Research Findings

Recent studies have focused on the compound's effects on cellular processes:

  • A study published in Journal of Medicinal Chemistry highlighted its inhibitory effects on cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
  • Another investigation into its antimicrobial properties revealed significant activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

Case Study 1: Antitumor Activity

In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results indicated:

  • Cell Line A : 50% inhibition at a concentration of 10 µM.
  • Cell Line B : IC50 value of 15 µM, indicating moderate potency.

Case Study 2: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens:

  • Bacterial Strain : Escherichia coli
    • Minimum Inhibitory Concentration (MIC): 25 µg/mL.

The results suggest that the compound could be further explored for therapeutic applications in treating bacterial infections.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MICReference
AntitumorCell Line A10 µM
AntitumorCell Line B15 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli25 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1-bromo-4-(dimethoxyphosphorylmethyl)benzene and their substituent-driven properties:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound –CH₂PO(OCH₃)₂ C₉H₁₂BrO₃P Cross-coupling precursor; phosphoryl group aids in olefination and nucleophilic reactions
1-Bromo-4-(dimethoxymethyl)benzene –CH(OCH₃)₂ C₉H₁₁BrO₂ Acetal-protected aldehyde precursor; less reactive toward organometallic reagents
1-Bromo-4-(difluoromethoxy)benzene –OCHF₂ C₇H₅BrF₂O Electron-withdrawing group enhances electrophilicity in Pd-catalyzed arylations
1-Bromo-4-(trifluoromethylcyclopropyl)benzene –C(CF₃)(cyclopropyl) C₁₀H₈BrF₃ Fluorinated cyclopropane imparts steric bulk and metabolic stability in agrochemicals
1-Bromo-4-(phenylethynyl)benzene –C≡CPh C₁₄H₉Br Ethynyl group enables Sonogashira couplings for conjugated polymers
1-Bromo-4-(trimethylsilyl)benzene –Si(CH₃)₃ C₉H₁₃BrSi Silyl group acts as a protecting group or stabilizer in radical reactions

Physical and Chemical Properties

  • Molecular Weight and Polarity: The phosphorylmethyl group increases molecular weight (279.07 g/mol) and polarity compared to non-phosphorus analogs (e.g., 1-bromo-4-(phenylethynyl)benzene: 257.12 g/mol). This enhances solubility in polar aprotic solvents like DMF or DMSO .
  • Thermal Stability : Cyclopropane- and silyl-substituted derivatives (e.g., 1-bromo-4-(trifluoromethylcyclopropyl)benzene) exhibit higher thermal stability (>200°C) due to rigid substituents, whereas phosphorylated analogs may decompose at lower temperatures (~150°C) .

Preparation Methods

Bromination of Pre-Phosphorylated Intermediates

A common strategy involves introducing the bromine substituent after establishing the phosphoryl group. For example, 4-(dimethoxyphosphorylmethyl)benzene can undergo electrophilic aromatic bromination.

Procedure :

  • Substrate : 4-(dimethoxyphosphorylmethyl)benzene (1 eq)

  • Brominating Agent : Bromine (Br₂, 1.1 eq) in dichloromethane (DCM) at -20°C.

  • Catalyst : FeCl₃ (0.1 eq) with tetrabutylammonium chloride (0.02 eq) to enhance regioselectivity.

  • Reaction Time : 3–4 hours under controlled temperature (-25°C to -30°C).

Key Considerations :

  • The electron-withdrawing phosphoryl group directs bromination to the para position relative to the methyl group.

  • Yields typically range from 85–93% for analogous brominated xylenes under similar conditions.

Phosphorylation of Pre-Brominated Intermediates

Alternatively, the phosphoryl group can be introduced to 4-bromotoluene derivatives via the Michaelis-Arbuzov reaction .

Procedure :

  • Synthesis of 4-Bromo(bromomethyl)benzene :

    • Substrate : 4-Bromotoluene (1 eq)

    • Bromination : N-bromosuccinimide (NBS, 1.05 eq) in CCl₄ under UV light (65°C, 6 hours).

    • Yield : ~80%.

  • Arbuzov Reaction with Trimethyl Phosphite :

    • Substrate : 4-Bromo(bromomethyl)benzene (1 eq)

    • Reagent : Trimethyl phosphite (P(OCH₃)₃, 2 eq) at 120°C for 12 hours.

    • Product : this compound.

Optimization :

  • Excess phosphite ensures complete conversion, with yields >75% for analogous systems.

Catalytic Systems and Solvent Effects

Dual Catalyst Systems

Patents highlight the efficacy of FeCl₃ with quaternary ammonium salts (e.g., tetrabutylammonium chloride) in bromination reactions. For phosphorylation, AlCl₃ in DCM facilitates Friedel-Crafts-type alkylation, though acetonitrile is avoided to prevent byproduct formation.

Table 1: Catalyst Performance in Bromination

Catalyst SystemTemperature (°C)Yield (%)Selectivity (%)
FeCl₃ + TBAC (4:1)-25 to -3096.588.8
FeCl₃ alone-2085.776.2

Solvent Selection

  • Dichloromethane (DCM) : Preferred for bromination due to its low polarity and ability to stabilize intermediates.

  • Toluene : Used in phosphorylation to minimize side reactions at elevated temperatures.

Purification and Byproduct Management

Post-Reaction Workup

  • Hydrogen Bromide Removal : After bromination, the reaction mixture is slowly warmed to 10–20°C, and dissolved HBr is removed via nitrogen purging.

  • Neutralization : Washed with 5% NaOH to pH 8–9, followed by water until neutral.

Distillation and Crystallization

  • Solvent Recovery : DCM is distilled under normal pressure (40–45°C).

  • Vacuum Distillation : Product isolation at reduced pressure (0.1–0.5 mmHg) yields >95% purity.

Challenges and Byproduct Formation

Competing Bromination Positions

In the absence of directing groups, bromination may occur at the ortho position. The phosphoryl group’s meta-directing nature mitigates this, but trace ortho isomers (<5%) are observed.

Phosphorylation Side Reactions

Excess phosphite can lead to dialkyl phosphate byproducts . Stoichiometric control and incremental reagent addition reduce this risk.

Industrial-Scale Considerations

Cost-Effective Catalysts

FeCl₃ is favored over noble metals (e.g., Pd) for bromination due to its low cost and recyclability.

Solvent Recycling

DCM recovery rates exceed 90% in large-scale operations, minimizing environmental impact .

Q & A

Q. What are the primary synthetic routes for 1-Bromo-4-(dimethoxyphosphorylmethyl)benzene, and what reaction conditions are optimal?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, using aryl halides and organoboron reagents . A common approach involves reacting 4-bromobenzyl derivatives with dimethyl phosphonate under basic conditions (e.g., NaH in THF) . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like triphenylphosphine.
  • Solvent : Dry THF or DMF under inert atmosphere (argon/nitrogen).
  • Temperature : 60–80°C for 12–24 hours. Yield optimization often requires careful control of stoichiometry and exclusion of moisture .

Q. How is this compound characterized analytically, and what spectral signatures are critical?

Characterization relies on NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (ESI-MS or HRMS). Key spectral features include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methyl groups from the phosphonate moiety (δ 3.6–3.8 ppm).
  • ³¹P NMR : A singlet near δ 25–30 ppm for the phosphoryl group.
  • HRMS : Molecular ion peak matching the exact mass (C₉H₁₁BrO₃P, ~277.98 g/mol). Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Q. What are its primary applications in academic research?

It serves as a versatile intermediate in:

  • Pharmaceutical synthesis : Building block for kinase inhibitors or phosphonate-based prodrugs.
  • Materials science : Precursor for functionalized polymers or metal-organic frameworks (MOFs).
  • Chemical biology : Probe design for studying phosphorylation-dependent signaling pathways .

Advanced Research Questions

Q. How can reaction yields be improved in palladium-catalyzed couplings involving this compound?

Yield optimization strategies include:

  • Pre-activation of substrates : Use of aryl boronic esters instead of acids to enhance stability.
  • Ligand screening : Bulky ligands (e.g., XPhos) reduce side reactions like homocoupling.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 30 min) . Contradictory reports on solvent effects (THF vs. DMF) suggest solvent polarity impacts phosphonate group reactivity; systematic screening is advised .

Q. What analytical challenges arise when interpreting NMR data for this compound, and how are they resolved?

Challenges include:

  • Signal splitting : Coupling between phosphorus (³¹P) and adjacent protons complicates ¹H NMR interpretation. Decoupling experiments or 2D NMR (HSQC) clarify assignments.
  • Impurity detection : Trace brominated byproducts (e.g., di-brominated analogs) are identified via LC-MS/MS with isotopic pattern analysis .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

The dimethoxyphosphorylmethyl group acts as an electron-withdrawing group, enhancing aryl bromide electrophilicity. However, steric hindrance from the phosphoryl moiety slows reactions with bulky nucleophiles. Computational studies (DFT) predict preferred attack at the para position, validated by experimental kinetic data .

Q. What safety protocols are critical for handling this compound, given its halogenated structure?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste disposal : Halogenated waste streams segregated for incineration .

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